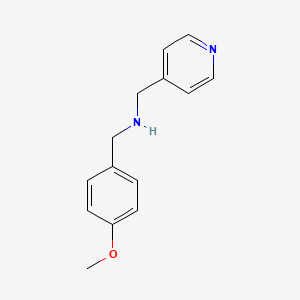

![molecular formula C14H15NO3 B1299282 Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine CAS No. 626208-65-9](/img/structure/B1299282.png)

Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

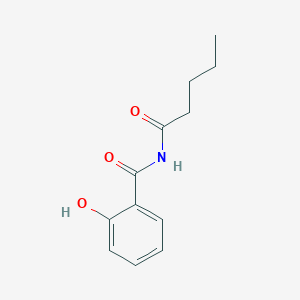

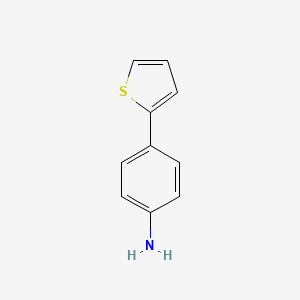

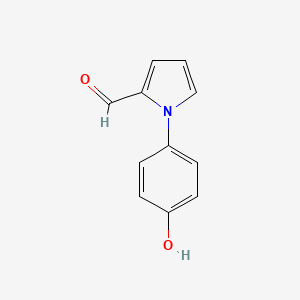

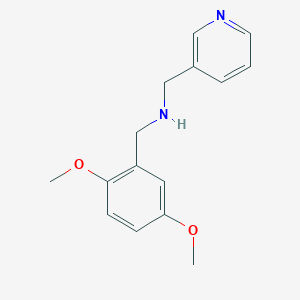

The compound "Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine" is a chemical structure that appears to be a derivative of benzodioxole and furan compounds. The molecule consists of a benzodioxole moiety linked to a furan unit through a methylene bridge, with an amine group attached. This structure suggests potential reactivity due to the presence of the furan ring and the amine functionality, which could be involved in various chemical reactions.

Synthesis Analysis

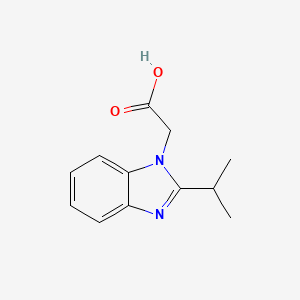

The synthesis of related furan derivatives has been explored in the literature. For instance, a method for synthesizing benzimidazoles with a 5-methylfuran-2-ylmethyl substitution has been developed, which involves intramolecular cyclization of aminoanilides . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, such as the use of aminoanilides or alkylation reactions with furan compounds.

Molecular Structure Analysis

Structural analysis of related compounds, such as benzoxazole derivatives, has been conducted using ab initio calculations to determine the most stable conformers and tautomers . X-ray diffraction analyses have been used to study the crystal structures of these compounds, revealing how they associate with other molecules through hydrogen bonding. While the specific molecular structure of "Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine" is not provided, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The reactivity of furan derivatives has been investigated, particularly in the context of ring-opening reactions. For example, the protolytic opening of the furan ring can lead to the formation of a diketone fragment, which can then be used to form a pyrrole ring . Additionally, the alkaline hydrolysis of carboxylic acid methyl esters derived from furan has been studied, showing that benzo-substitution can significantly affect the rates of hydrolysis . These studies suggest that the furan moiety in the compound of interest may undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the benzodioxole and furan rings, as well as the amine group. The rates of hydrolysis of related esters have been shown to vary with benzo-substitution, indicating that the electronic effects of the substituents can impact reactivity . The compound's solubility, boiling point, and melting point would also be important properties to consider, although specific data for "Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine" is not provided in the papers.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity Studies

Research has focused on synthesizing novel compounds related to "Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine" and evaluating their biological activities. The synthesis of such compounds often aims at exploring their potential bioactivity, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Synthesis and Brine Shrimp Lethality Test : A study synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol and assessed their biological activity using brine shrimp lethality test (BST). Compounds exhibiting toxicity on BST suggested potential for further bioactivity studies (Rudyanto et al., 2014).

Anti-inflammatory Evaluation : Another investigation synthesized 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives and tested them for anti-inflammatory activity in a carrageenan-induced rat paw edema model. The study included in silico molecular docking to examine the binding interactions of synthesized compounds with COX-2 protein, identifying compounds with good anti-inflammatory activity (Boukharsa et al., 2018).

Virtual Screening and Biochemical Studies : Research involving virtual screening targeting the urokinase receptor led to the identification of compounds with potential effects on breast tumor metastasis. Synthesis and testing of analogues indicated their ability to block angiogenesis and induce apoptosis, suggesting potential as anticancer agents (Wang et al., 2011).

Cytotoxicity on Cancer Cell Lines : Some studies have specifically focused on the cytotoxicity of benzoxazine and aminomethyl derivatives of eugenol against cancer cell lines, such as MCF-7, indicating the potential for these compounds to serve as leads in the development of anticancer drugs (Rudyanto et al., 2015).

Novel Capsaicin Analogues for Anticancer Activity : Another study designed and synthesized benzo[d][1,3]dioxol-5-ylmethyl alkyl/aryl amide and ester analogues of capsaicin. These were evaluated for cytotoxic activity against various cancer cell lines, identifying compounds with selective inhibition of aggressive cancer cells (Damião et al., 2014).

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-10-2-4-12(18-10)8-15-7-11-3-5-13-14(6-11)17-9-16-13/h2-6,15H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALLZDKLMLGVGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNCC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)